molecular formula C20H25BrClN3O4S B2616113 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1215730-64-5

2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No. B2616113
CAS RN: 1215730-64-5
M. Wt: 518.85
InChI Key: ACMCVMCTDQUPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H25BrClN3O4S and its molecular weight is 518.85. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Compounds similar to 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride have been synthesized for various purposes, including the study of their crystal structures, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies help in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing significantly to the crystal packing and the nature of intermolecular contacts (Kumara et al., 2017).

Chemical Derivatization for Analytical Purposes

A new sulfonate reagent synthesized for analytical derivatization in liquid chromatography includes a structure similar to the compound of interest. This reagent aids in the sensitive detection of analytes after being tagged, showing the compound's potential in enhancing analytical methods for precise measurements (Wu et al., 1997).

Pharmaceutical Research

In pharmaceutical research, derivatives of the compound have been explored as selective serotonin 4 receptor agonists with potential applications in gastrointestinal motility. This indicates the compound's relevance in the development of novel prokinetic agents with reduced side effects, enhancing therapeutic options for gastrointestinal disorders (Sonda et al., 2004).

Metabolism Studies

The metabolism of related compounds has been investigated using various human enzymes, shedding light on the oxidative metabolism pathways. Understanding these pathways is crucial for developing drugs with favorable pharmacokinetic profiles, ensuring their efficacy and safety (Hvenegaard et al., 2012).

Exploration of Electrophilic and Nucleophilic Sites

The compound and its derivatives' electrophilic and nucleophilic sites have been explored through computational methods, providing insights into their chemical reactivity. This information is valuable for designing molecules with targeted properties for specific applications (Amudha et al., 1999).

properties

IUPAC Name

2-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O4S.ClH/c1-28-16-6-8-17(9-7-16)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)18-4-2-3-5-19(18)21;/h2-9H,10-15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMCVMCTDQUPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.